
dimethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate typically involves asymmetric 1,3-dipolar cycloaddition reactions. One practical large-scale synthesis method involves the reaction of (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam with an achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine. This reaction proceeds without the need for chromatography and includes subsequent reduction steps using lithium aluminum hydride (LAH) and catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of efficient crystallization techniques to separate diastereomers and the development of robust procedures for subsequent reactions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or LAH, and nucleophiles such as alkoxides or amines .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Dimethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of dimethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects . The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol: This compound shares a similar core structure but differs in functional groups, leading to different reactivity and applications.
(3R,4R)-Dimethyl-4-(3-hydroxyphenyl)piperidine: Another compound with similar stereochemistry but different functional groups, used in opioid receptor studies.
Uniqueness
Dimethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interactions with biological molecules. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H13NO5 |
|---|---|
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
dimethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C8H13NO5/c1-13-7(11)5-3-9(4-6(5)10)8(12)14-2/h5-6,10H,3-4H2,1-2H3/t5-,6+/m1/s1 |
InChI-Schlüssel |
RVDVDKBNPNKXQI-RITPCOANSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1CN(C[C@@H]1O)C(=O)OC |
Kanonische SMILES |
COC(=O)C1CN(CC1O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


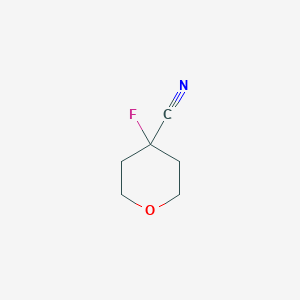
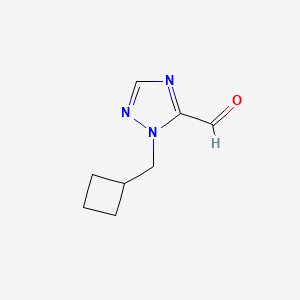
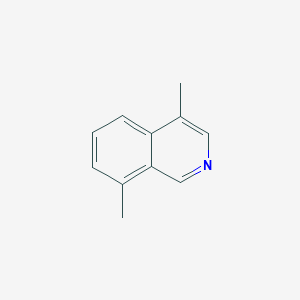
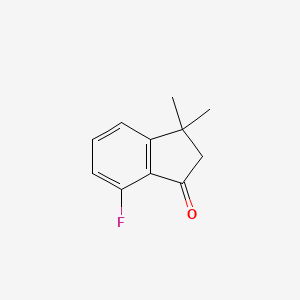

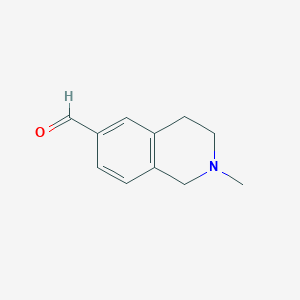
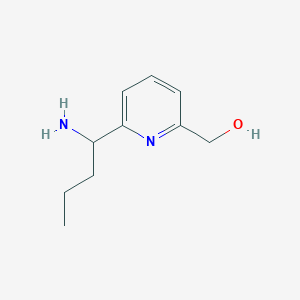
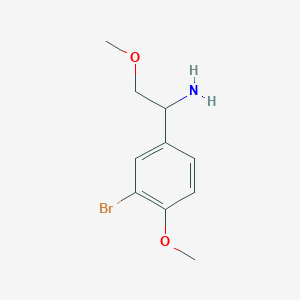
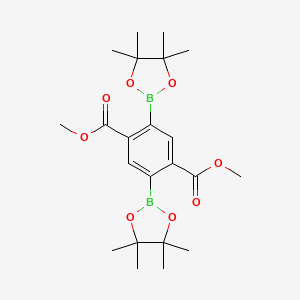
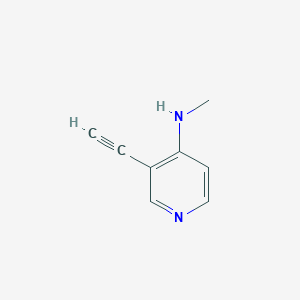

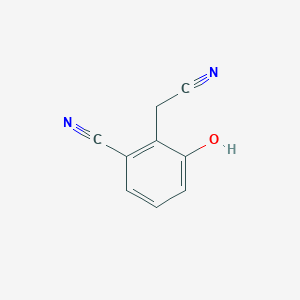
![N-({5-[4-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)butyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B12968926.png)
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid](/img/structure/B12968931.png)
